molecular formula C12H10O2 B045249 Eutypine CAS No. 121007-17-8

Eutypine

Cat. No. B045249
M. Wt: 186.21 g/mol
InChI Key: SFCYVTIQMNZUCZ-UHFFFAOYSA-N
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Description

Eutypine is a member of the class of compounds known as hydroxybenzaldehydes . It is a secondary metabolite secreted by the fungus Eutypa lata, associated with Grapevine Trunk Diseases (GTDs) . Eutypine activates defense responses in plants, evident from extracellular alkalinisation and induction of defense genes .


Synthesis Analysis

The onset of anthocyanin synthesis in ripening grape berry skins coincides with a coordinated increase in expression of a number of genes in the anthocyanin biosynthetic pathway . This suggests the involvement of regulatory genes .


Molecular Structure Analysis

Eutypine has a molecular formula of C12H10O2 . It is characterized by a phenolic moiety and an aldehyde group on the phenolic ring .


Chemical Reactions Analysis

Eutypine can activate defense mechanisms in plants, primarily due to its phenolic moiety . The aldehyde group on the phenolic ring plays a crucial role in triggering defense responses .


Physical And Chemical Properties Analysis

Eutypine has a density of 1.2±0.1 g/cm3, a boiling point of 322.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.0±0.4 cm3 and a polar surface area of 37 Å2 .

Scientific Research Applications

  • Impact on Grapevine Cell Cultures : Eutypine reduces anthocyanin accumulation in grapevine cell cultures by inhibiting the expression of the UFGT gene (Afifi et al., 2003).

  • Mechanism of Action Study : Research focusing on the mechanism of action of Eutypine has been conducted, including studies on highly purified plasma membrane vesicles from Vitis vinifera cells (Deswarte et al., 2015).

  • Detection of Fungal Infection : Eutypine may be useful in developing non-destructive assays for early detection of fungal infection in grapevines (Mahoney et al., 2003).

  • Effects on Plant Cell Plasma Membrane : It hinders sucrose and valine absorption by plant tissues and enhances proton permeability without modifying H+-ATPase activity (Amborabé et al., 2001).

  • Impact on Mitochondria : Eutypine affects the functioning of mitochondria in grapevine cells either by an uncoupling effect or by inhibiting succinate dehydrogenase activity (Deswarte et al., 1996).

  • Mitochondrial Respiration and Energy Balance : Eutypine affects mitochondrial respiration and energy balance in grapevine cells, influencing the dying-arm disease of the plant (Deswarte et al., 1996).

  • Ultrastructural Changes in Grapevine Leaves : It causes early cytoplasm lysis and vesiculation followed by chloroplast swelling with thylakoid dilation in grapevine leaves (Deswarte et al., 2015).

  • Application in Drug Delivery : Eutypic mixtures of antipsychotic drugs with excipients improve their bioavailability and therapeutic effect (Avula et al., 2016).

  • Grapevine Fungal Toxin Resistance : The Vr-ERE gene confers resistance to eutypine and helps study its role in the development of eutypa dieback of grapevines (Legrand et al., 2003).

  • Phytotoxic Metabolite in Grapevine Esca : Eutypine is the most phytotoxic metabolite found in grapevine esca (Tabacchi et al., 2000).

Future Directions

Understanding the impact of Eutypine and similar compounds on plant defense opens up new biotechnological approaches for the generation of grapevines resistant to eutypa dieback . This could lead to the development of new strategies to suppress the outbreak of symptoms in vineyards worldwide .

properties

IUPAC Name

4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCYVTIQMNZUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153107
Record name Eutypine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eutypine

CAS RN

121007-17-8
Record name Eutypine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121007-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eutypine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eutypine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
P Guan, F Schmidt, J Fischer, M Riemann… - Horticulture …, 2022 - academic.oup.com
Grapevine trunk diseases (GTDs) affect grape production and reduce vineyard longevity worldwide. Since the causative fungi also occur in asymptomatic trunks, we address disease …
Number of citations: 4 academic.oup.com
BE Amborabé, P Fleurat-Lessard, J Bonmort… - Plant Physiology and …, 2001 - Elsevier
… An essential target of eutypine action lies at the plasmalemma as shown by … , eutypine hindered sucrose and valine absorption by PMV and plant tissues. In all these situations, eutypine …
Number of citations: 44 www.sciencedirect.com
M Afifi, A El-Kereamy, V Legrand, C Chervin… - Journal of plant …, 2003 - Elsevier
… was proportional to the eutypine concentrations and HPLC analysis showed that eutypine affected the levels of all anthocyanins. The effect of eutypine application on the expression of …
Number of citations: 39 www.sciencedirect.com
C Deswarte, H Canut, A Klaebe, JP Roustan… - Journal of plant …, 1996 - Elsevier
… As high concentrations of eutypine would be found inside the cells, we used eutypine … of eutypine by working at different pH values. The results, presented in Table 1, show that eutypine …
Number of citations: 43 www.sciencedirect.com
C Deswarte, J Eychenne, JD de Virville… - Archives of Biochemistry …, 1996 - Elsevier
… the effects of eutypine on the oxidative and phosphoryla- … Because eutypine exhibits weak acid properties linked to the … by a structural analog of eutypine, methyl-eutypine, in which the …
Number of citations: 39 www.sciencedirect.com
M Afifi, MC Monje, V Legrand, JP Roustan… - Analytica chimica …, 2004 - Elsevier
… of eutypine into its corresponding non-toxic alcohol, eutypinol. In the present study, eutypine … Grape callus tissues were able to biotransform eutypine into eutypinol within the first 3 h of …
Number of citations: 5 www.sciencedirect.com
P Tey-Rulh, I Philippe, JM Renaud, G Tsoupras… - Phytochemistry, 1991 - Elsevier
… These toxic fractions, after evaporation of the solvent, gave the same crystalline solid which we have named eutypine (1). Elemental analysis showed that eutypine has the molecular …
Number of citations: 118 www.sciencedirect.com
S Colrat, C Deswarte, A Latché, A Klaebe, M Bouzayen… - Planta, 1999 - Springer
… In the present work the biochemical fate of eutypine in Vitis vinifera cells cultured in vitro was investigated. We report the conversion of eutypine by grapevine cell cultures and cell-free …
Number of citations: 53 link.springer.com
S Colrat, A Latché, M Guis, JC Pech… - Plant …, 1999 - academic.oup.com
… We discuss the possible role of this enzyme in eutypine detoxification. … eutypine, suggesting that the detoxification mechanism plays an important role in defense reactions. Eutypine is …
Number of citations: 47 academic.oup.com
P Guillén, M Guis, G Martínez‐Reina, S Colrat… - The Plant …, 1998 - Wiley Online Library
… from Vigna radiata that exhibited eutypine-reducing activity and … eutypine-reducing enzyme (VR-ERE), based on the capacity of a recombinant form of the protein to reduce eutypine into …
Number of citations: 55 onlinelibrary.wiley.com

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